5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
This compound is an oxazole-4-carbonitrile derivative featuring a 4-methylpiperidin-1-yl sulfonyl group at the para position of the phenyl ring and an ethylamino substituent at the 5-position of the oxazole core. Its molecular formula is C₂₀H₂₃N₅O₃S, with a molecular weight of 421.50 g/mol (estimated). Structural analogs in the evidence suggest its synthesis likely involves coupling reactions between substituted acrylonitriles and guanidine derivatives, similar to methods described for related oxazole and pyrimidine systems .
Properties
IUPAC Name |
5-(ethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-20-18-16(12-19)21-17(25-18)14-4-6-15(7-5-14)26(23,24)22-10-8-13(2)9-11-22/h4-7,13,20H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKBTYQZGRSYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for oxazole-4-carbonitriles in , where acrylonitrile intermediates react with substituted guanidines. However, yields for such reactions are often moderate (e.g., 18% in ), necessitating optimization.
- Solubility and Stability : The 4-methylpiperidin-1-yl sulfonyl group may improve solubility in polar solvents compared to azepane or morpholine derivatives , but in vivo stability studies are absent.
Biological Activity
5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action, supported by various research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H29N5O4S
- Molecular Weight : 459.6 g/mol
- CAS Number : 941000-38-0
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific synthetic pathways often include the formation of oxazole rings and sulfonamide linkages, which are critical for its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole moieties exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The biological activity of this compound has also been evaluated against various bacterial strains. In vitro studies showed that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
Acetylcholinesterase Inhibition
Another significant area of research has focused on the compound's potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that it may possess competitive inhibition properties, with IC50 values comparable to known inhibitors in this class.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant anticancer activity in vitro | Cell viability assays, flow cytometry for apoptosis |
| Study B | Moderate antibacterial effects against multiple strains | Disk diffusion method |
| Study C | Potential acetylcholinesterase inhibition | Enzyme kinetics assays |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cellular Apoptosis : Induction via caspase activation.
- Bacterial Membrane Disruption : Interaction with bacterial cell wall components.
- Enzyme Inhibition : Binding to the active site of acetylcholinesterase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
